molecular formula C13H12N2O B15428191 1-Ethyl-2H-beta-carbolin-2-ol CAS No. 90686-26-3

1-Ethyl-2H-beta-carbolin-2-ol

Cat. No.: B15428191
CAS No.: 90686-26-3
M. Wt: 212.25 g/mol
InChI Key: UQOFRMRIJVPAKI-UHFFFAOYSA-N
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Description

1-Ethyl-2H-beta-carbolin-2-ol is a synthetic beta-carboline alkaloid of high purity, intended for research and development purposes in laboratory settings. Beta-carbolines are a tricyclic chemical class that form the core structure of a large group of natural and synthetic compounds with significant pharmacological interest . Researchers value this chemical family for its diverse bioactivity profile. These compounds are known to exhibit interactions with several key neurological targets, including serotonin receptors and benzodiazepine binding sites . Furthermore, certain beta-carbolines are potent inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism, making them valuable tools for neuropharmacological studies . The structural motif of the beta-carboline core is also under investigation in other therapeutic areas, including as a scaffold for developing novel antifungal agents and for its affinity to cannabinoid receptors . The presence of the ethyl substituent and hydroxyl group on the core beta-carboline structure in this compound makes it a compound of interest for structure-activity relationship (SAR) studies, particularly in medicinal chemistry programs aimed at optimizing selectivity and potency for specific biological targets. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

90686-26-3

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-ethyl-2-hydroxypyrido[3,4-b]indole

InChI

InChI=1S/C13H12N2O/c1-2-12-13-10(7-8-15(12)16)9-5-3-4-6-11(9)14-13/h3-8,16H,2H2,1H3

InChI Key

UQOFRMRIJVPAKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C3C=CC=CC3=N2)C=CN1O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 1-Ethyl-2H-beta-carbolin-2-ol with structurally related β-carboline derivatives:

Compound Name Molecular Formula Molecular Weight (Da) Substituents H-Bond Donors/Acceptors Heavy Atoms Complexity
This compound (Target) C13H14N2O ~214* Ethyl (C1), Hydroxyl (C2) 2 donors, 3 acceptors 16 267†
1-Hexyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol C19H26N2O 272.19 Hexyl (C1), Hydroxyl (C6) 3 donors, 2 acceptors 20 309
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline C14H18N2 214.31 Isopropyl (C1) 1 donor, 1 acceptor 16 240‡
7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline C11H11FN2 190.22 Fluorine (C7) 1 donor, 1 acceptor 14 196‡

* Estimated based on structural analogy to .
† Calculated using PubChem’s complexity algorithm (similar core to ).
‡ Estimated from molecular descriptors in .

Key Findings and Implications

Substituent Effects on Lipophilicity: The ethyl group in the target compound confers moderate lipophilicity compared to the longer hexyl chain in ’s derivative, which significantly increases logP and may reduce aqueous solubility .

Hydrogen-Bonding and Solubility: The hydroxyl group at position 2 in the target compound introduces two hydrogen-bond donors (vs. three in the hexyl derivative’s hydroxyl at position 6), improving solubility relative to non-hydroxylated analogs like the isopropyl and fluoro derivatives .

The partially saturated tetrahydro-β-carboline cores in and derivatives reduce aromaticity, likely altering π-π stacking interactions compared to the fully aromatic target compound.

Biological Activity Trends :

  • Hydroxylated β-carbolines (e.g., target compound and ’s derivative) are associated with enhanced antioxidant and neuroprotective properties due to radical scavenging by the hydroxyl group.
  • Fluorinated derivatives () may exhibit improved blood-brain barrier penetration, a critical factor for CNS-targeted therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Ethyl-2H-beta-carbolin-2-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of tryptamine derivatives with ethyl-containing carbonyl precursors. Key steps include:

  • Reagent Selection : Use catalysts like POCl₃ for cyclization under anhydrous conditions .
  • Temperature Control : Maintain temperatures between 80–120°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of ethylating agents (e.g., ethyl iodide) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the ethyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~3.8–4.2 ppm for CH₂ in ¹H NMR) and the β-carboline core .
  • IR Spectroscopy : Identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and aromatic C–H stretches (~3000–3100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₁₃H₁₂N₂O) .

Q. What standard protocols ensure reproducibility in purity assessment of this compound?

  • Methodological Answer :

  • Chromatographic Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Acceptable purity ≥95% .
  • Elemental Analysis : Match experimental C, H, N percentages to theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of this compound be systematically addressed?

  • Methodological Answer :

  • Source Validation : Cross-reference bioactivity data (e.g., IC₅₀ values) with peer-reviewed studies, excluding non-GLP-compliant or non-dose-dependent results .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., cell line ATCC certification, controlled passage numbers) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of discrepancies; report confidence intervals .

Q. What strategies resolve ambiguities in the mechanistic role of this compound in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
  • Docking Simulations : Use software like AutoDock Vina to model interactions with enzyme active sites; validate with mutagenesis data .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How should researchers design dose-response experiments to evaluate the neuroprotective effects of this compound?

  • Methodological Answer :

  • In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells exposed to oxidative stressors (e.g., H₂O₂). Include positive controls (e.g., N-acetylcysteine) .
  • Dose Range : Test 0.1–100 µM concentrations, ensuring solubility in DMSO ≤0.1% .
  • Endpoint Assays : Measure cell viability (MTT assay), ROS levels (DCFH-DA probe), and apoptosis markers (caspase-3 activity) .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing structure-activity relationship (SAR) data of β-carboline derivatives?

  • Methodological Answer :

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., logP, polar surface area) .
  • Machine Learning : Train models (e.g., random forest) on public datasets (ChEMBL, PubChem) to predict novel analogs .

Q. How can researchers ensure compliance with ethical and reproducibility standards when publishing studies on this compound?

  • Methodological Answer :

  • Data Transparency : Deposit raw spectra, assay protocols, and crystallographic data in repositories (e.g., Zenodo, Protein Data Bank) .
  • Ethical Review : Obtain approval for animal/human studies from institutional boards; follow ARRIVE guidelines for preclinical reporting .
  • Conflict of Interest : Disclose funding sources and affiliations in manuscripts .

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